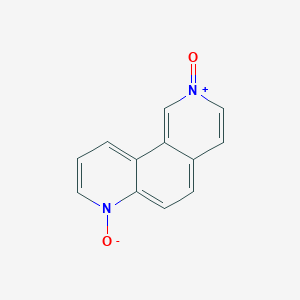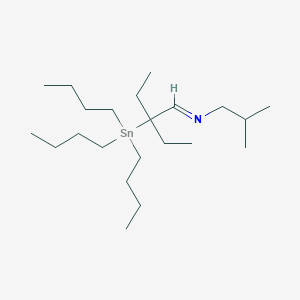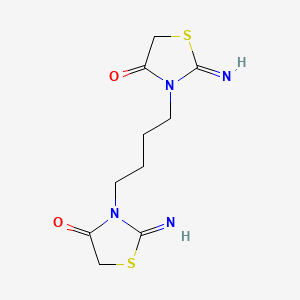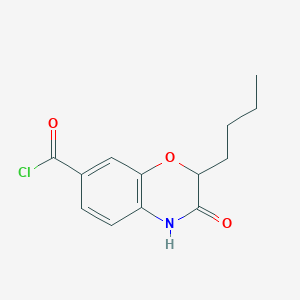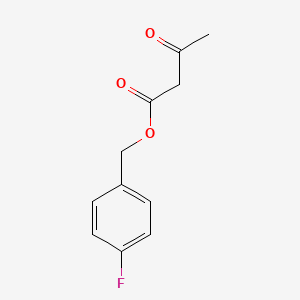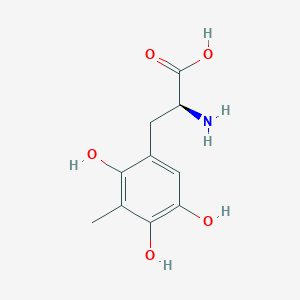
2,5-Dihydroxy-3-methyl-L-tyrosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dihydroxy-3-methyl-L-tyrosine is an amino acid derivative with significant biochemical and pharmacological properties. This compound is structurally related to tyrosine, an essential amino acid involved in protein synthesis and various metabolic pathways. The presence of additional hydroxyl groups and a methyl group in its structure imparts unique chemical and biological characteristics.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dihydroxy-3-methyl-L-tyrosine typically involves multi-step organic reactions. One common method includes the hydroxylation of 3-methyl-L-tyrosine using specific oxidizing agents under controlled conditions. The reaction may involve catalysts such as copper-containing enzymes or chemical oxidants like hydrogen peroxide.
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological processes, including microbial fermentation. Genetically engineered microorganisms can be employed to produce the compound in large quantities by optimizing fermentation conditions and nutrient supply.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones.
Reduction: The compound can be reduced to its corresponding dihydroxy derivative under specific conditions.
Substitution: Various substitution reactions can occur at the hydroxyl groups, leading to the formation of esters or ethers.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, copper-containing enzymes.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Alkyl halides, acid chlorides.
Major Products:
Oxidation: Quinones.
Reduction: Dihydroxy derivatives.
Substitution: Esters, ethers.
科学研究应用
2,5-Dihydroxy-3-methyl-L-tyrosine has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in enzymatic reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and nutraceuticals.
作用机制
The mechanism of action of 2,5-Dihydroxy-3-methyl-L-tyrosine involves its interaction with specific enzymes and receptors in the body. It can act as a substrate for tyrosinase, leading to the production of melanin and other metabolites. The compound’s hydroxyl groups play a crucial role in its binding affinity and reactivity with molecular targets.
相似化合物的比较
3,4-Dihydroxy-L-phenylalanine (L-DOPA): A precursor to neurotransmitters like dopamine.
3-Hydroxy-5-methyl-L-tyrosine: Another hydroxylated derivative of tyrosine.
Uniqueness: 2,5-Dihydroxy-3-methyl-L-tyrosine is unique due to its specific hydroxylation pattern and methyl substitution, which confer distinct chemical and biological properties compared to other tyrosine derivatives.
属性
CAS 编号 |
61201-50-1 |
|---|---|
分子式 |
C10H13NO5 |
分子量 |
227.21 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-(2,4,5-trihydroxy-3-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H13NO5/c1-4-8(13)5(2-6(11)10(15)16)3-7(12)9(4)14/h3,6,12-14H,2,11H2,1H3,(H,15,16)/t6-/m0/s1 |
InChI 键 |
OZRWNMVFPSDQPL-LURJTMIESA-N |
手性 SMILES |
CC1=C(C(=CC(=C1O)O)C[C@@H](C(=O)O)N)O |
规范 SMILES |
CC1=C(C(=CC(=C1O)O)CC(C(=O)O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethanethiol, 2,2'-[1,2-ethanediylbis(methylimino)]bis-](/img/structure/B14588342.png)
![4-[4-Methyl-3-(propylsulfanyl)phenoxy]aniline](/img/structure/B14588346.png)
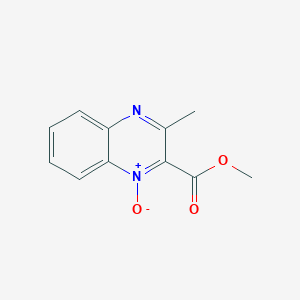
![N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-alanine](/img/structure/B14588364.png)
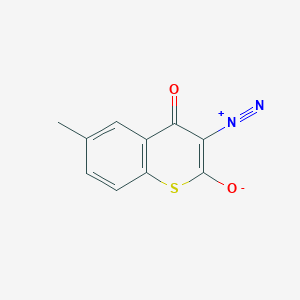
![[2-(4-Methylbenzoyl)phenyl]acetic acid](/img/structure/B14588399.png)
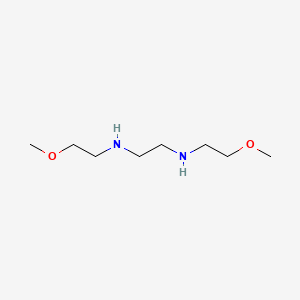
![N-{2-Methoxy-5-[2-(4-nitrophenyl)ethenyl]phenyl}acetamide](/img/structure/B14588404.png)
